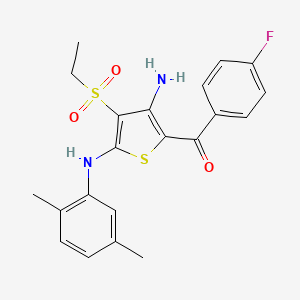

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There is no available information on the synthesis of this compound .Molecular Structure Analysis

The molecular structure analysis of this compound is not available .Chemical Reactions Analysis

There is no available information on the chemical reactions involving this compound .Physical and Chemical Properties Analysis

There is no available information on the physical and chemical properties of this compound .Scientific Research Applications

Anticancer Activity

One significant application is in the field of cancer research, where derivatives of this compound have been evaluated for their anticancer properties. For instance, a thiophene heterocyclic compound closely related to the one demonstrated potent anticancer activity against human colon cancer HCT116 cells. This activity was attributed to the compound's ability to induce apoptosis in a p53-dependent manner, highlighting its potential as a lead compound for treating human colon cancer (Xiaolin Liao et al., 2017).

Material Science

In materials science, derivatives of the mentioned compound have been used to prepare side-chain type poly(arylene ether sulfone)s (sPAE) bearing pendant 3,5-dimethylphenyl groups. These materials, through subsequent modifications, yield anion exchange membranes with high hydroxide conductivity and alkaline stability, making them suitable for applications such as fuel cells (Qian Shi et al., 2017).

Chemical Synthesis

The compound and its derivatives also find applications in chemical synthesis, where they serve as intermediates or reactants in the preparation of various heterocyclic compounds. For instance, the synthesis and characterization of novel pyrazole derivatives with potential antimicrobial and anticancer properties have been reported, where derivatives of the compound acted as key intermediates (H. Hafez et al., 2016).

Fluorescent Probes

Additionally, thiophene-based compounds have been utilized in the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions, showcasing the versatility of these compounds in analytical chemistry and sensor technology (Chaoxia Guo et al., 2014).

Properties

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-4-29(26,27)20-17(23)19(18(25)14-7-9-15(22)10-8-14)28-21(20)24-16-11-12(2)5-6-13(16)3/h5-11,24H,4,23H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUQDOGSYVARHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)